(4-Amino-6-chloropyrimidin-5-yl)methanol

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 1341216-79-2. According to International Union of Pure and Applied Chemistry nomenclature principles, the base structure consists of a pyrimidine ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

The systematic name reflects the specific substitution pattern on the pyrimidine core structure. The amino group (-NH₂) is positioned at carbon 4 of the pyrimidine ring, while a chlorine atom occupies position 6. The hydroxymethyl group (-CH₂OH) is attached to carbon 5, resulting in the complete designation this compound. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.

Alternative systematic names include 4-amino-6-chloro-5-pyrimidinemethanol, which emphasizes the pyrimidine core structure with its specific substitution pattern. The nomenclature conventions also allow for the description of the compound as a hydroxymethyl-substituted aminochloropyrimidine, highlighting the functional groups that contribute to its chemical reactivity and biological activity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₅H₆ClN₃O, representing a compact heterocyclic structure with multiple functional groups. This formula indicates the presence of five carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular composition reflects the pyrimidine ring system with its characteristic nitrogen content and the additional functional groups that define the compound's properties.

The molecular weight of this compound is precisely 159.57 grams per mole. This relatively low molecular weight is characteristic of small organic heterocycles and contributes to the compound's potential utility as a building block in pharmaceutical synthesis. The molecular weight calculation accounts for the atomic masses of all constituent elements: carbon (12.01 atomic mass units), hydrogen (1.008 atomic mass units), chlorine (35.45 atomic mass units), nitrogen (14.01 atomic mass units), and oxygen (15.99 atomic mass units).

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₅H₆ClN₃O | - |

| Molecular Weight | 159.57 | g/mol |

| Carbon Content | 37.62 | % |

| Hydrogen Content | 3.79 | % |

| Chlorine Content | 22.22 | % |

| Nitrogen Content | 26.32 | % |

| Oxygen Content | 10.03 | % |

The elemental composition analysis reveals that nitrogen constitutes the highest percentage by mass after carbon, reflecting the heterocyclic nature of the pyrimidine ring system. The significant chlorine content contributes to the compound's reactivity profile, while the oxygen content is attributed to the hydroxymethyl substituent.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional molecular conformation of this compound exhibits characteristics typical of substituted pyrimidine derivatives. The pyrimidine ring adopts a planar conformation with delocalized π-electron system contributing to the aromatic stability of the heterocycle. The planar geometry of the ring system is maintained by the sp² hybridization of the carbon and nitrogen atoms within the six-membered ring.

The hydroxymethyl group at position 5 extends out of the plane of the pyrimidine ring, creating a three-dimensional structure that influences the compound's intermolecular interactions and packing arrangements. The carbon-oxygen bond length in the hydroxymethyl group is characteristic of primary alcohols, typically measuring approximately 1.43 Angstroms. The orientation of the hydroxymethyl group relative to the ring plane is influenced by steric interactions with adjacent substituents and potential hydrogen bonding capabilities.

The amino group at position 4 demonstrates pyramidal geometry around the nitrogen atom, with the lone pair of electrons contributing to the compound's basicity and hydrogen bonding potential. The chlorine substituent at position 6 introduces significant electronegativity to the molecular structure, affecting the electron density distribution throughout the pyrimidine ring system. The carbon-chlorine bond length is typically around 1.69 Angstroms, reflecting the larger atomic radius of chlorine compared to hydrogen.

Crystallographic studies of related pyrimidine derivatives suggest that this compound likely adopts crystal packing arrangements stabilized by intermolecular hydrogen bonding networks. The hydroxyl group of the hydroxymethyl substituent and the amino group at position 4 serve as both hydrogen bond donors and acceptors, facilitating the formation of extended hydrogen bonding patterns in the solid state.

Spectroscopic Fingerprint Analysis (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments within the molecule. The aromatic proton at position 2 of the pyrimidine ring typically appears as a singlet in the downfield region, around 9.0-9.5 parts per million, due to the deshielding effect of the adjacent nitrogen atoms.

The hydroxymethyl protons exhibit characteristic patterns with the methylene protons appearing as a doublet around 4.5-5.0 parts per million, coupled to the hydroxyl proton. The hydroxyl proton itself typically appears as a broad singlet around 3.0-4.0 parts per million, with broadening due to rapid exchange with residual water or other protic solvents. The amino group protons generally appear as a broad singlet around 5.0-6.5 parts per million, with the exact chemical shift depending on the solvent system and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule. The pyrimidine ring carbons exhibit distinct chemical shifts reflecting their electronic environments. The carbon bearing the amino group (C-4) typically appears around 155-165 parts per million, while the carbon bearing the chlorine substituent (C-6) appears around 150-160 parts per million. The carbon atom at position 5, which bears the hydroxymethyl group, typically resonates around 110-120 parts per million. The hydroxymethyl carbon itself appears around 60-65 parts per million, characteristic of primary alcohol carbons adjacent to aromatic systems.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the functional groups present in this compound. The hydroxyl group of the hydroxymethyl substituent exhibits a broad absorption band around 3200-3600 cm⁻¹, with the exact frequency depending on the degree of hydrogen bonding. The amino group shows characteristic N-H stretching vibrations around 3300-3500 cm⁻¹, typically appearing as multiple peaks due to symmetric and asymmetric stretching modes.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | 3200-3600 | Hydroxyl group |

| N-H stretch | 3300-3500 | Primary amine |

| C-H stretch (aromatic) | 3000-3100 | Pyrimidine ring |

| C-H stretch (aliphatic) | 2900-3000 | Methylene group |

| C=N stretch | 1580-1650 | Pyrimidine ring |

| C=C stretch | 1450-1600 | Aromatic system |

| C-O stretch | 1000-1100 | Primary alcohol |

| C-Cl stretch | 600-800 | Chloroalkyl |

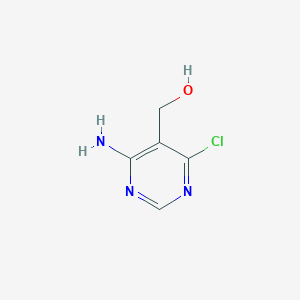

Structure

2D Structure

特性

IUPAC Name |

(4-amino-6-chloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNIIQPIWKPOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4-Amino-6-chloropyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has a molecular formula of C5H6ClN3O and features a pyrimidine ring substituted with an amino group and a chloromethyl group. The synthesis typically involves the chlorination of pyrimidine derivatives followed by amination and methanol addition.

Antiviral Activity

Research indicates that this compound exhibits moderate antiviral properties against various viruses. In vitro studies have demonstrated its effectiveness against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1). The compound showed low to moderate activity, with IC50 values suggesting potential for further optimization.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, although the effectiveness varies significantly among different pathogens.

The biological activity of this compound is primarily attributed to its interaction with viral enzymes and bacterial proteins. It is believed to inhibit viral replication by targeting specific enzymes involved in nucleic acid synthesis, thus disrupting the viral life cycle.

Case Studies

Case Study 1: Antiviral Evaluation Against HSV-1

In a controlled study, this compound was tested against both acyclovir-sensitive and resistant strains of HSV-1. The compound significantly reduced cytopathic effects in Vero E6 cells, indicating its potential as an alternative treatment for resistant strains.

Case Study 2: Antimicrobial Testing

A series of tests were conducted on various bacterial strains to evaluate the antimicrobial efficacy of this compound. The results indicated that while it exhibited activity against some gram-positive and gram-negative bacteria, resistance was noted in several strains, highlighting the need for further structural modifications to enhance potency.

科学的研究の応用

Medicinal Chemistry

Targeting Kinases

One of the primary applications of (4-Amino-6-chloropyrimidin-5-yl)methanol is in the development of kinase inhibitors. This compound has been studied for its ability to inhibit Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines. Research indicates that derivatives of this compound can effectively target JAK1 and JAK2, making them potential candidates for treating autoimmune diseases and certain cancers .

Case Study: Baricitinib

Baricitinib, a JAK inhibitor used to treat rheumatoid arthritis, has been linked to this compound through its synthesis and degradation studies. The compound's role in the synthesis process highlights its importance in drug development and quality control .

Synthesis of Nucleoside Analogues

This compound serves as a scaffold for synthesizing nucleoside analogues, which are vital in antiviral and anticancer therapies. The amino group at position 4 allows for various substitutions that enhance biological activity.

Synthesis Methodology

The synthesis typically involves reactions with other nucleobases or sugar moieties to form purine or pyrimidine derivatives. For example, reactions with 5-amino-2,6-dichloropyrimidine have shown promising results in yielding biologically active compounds .

Environmental Applications

Bioremediation Potential

Research into the microbial degradation of compounds similar to this compound suggests its potential use in bioremediation strategies. The compound's structural properties may allow microorganisms to utilize it as a carbon source, aiding in the detoxification of contaminated environments.

Material Science

Optical Properties and Photovoltaics

The incorporation of this compound into polymer matrices has been explored for enhancing optical properties. Substituted polymers containing this compound exhibit improved fluorescence and solid-state emission characteristics, making them suitable for applications in organic electronics and photovoltaics .

Data Table: Summary of Applications

類似化合物との比較

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between (4-Amino-6-chloropyrimidin-5-yl)methanol and related compounds:

Detailed Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Chlorine vs. However, this substitution reduces electrophilicity at position 6, which may limit reactivity in nucleophilic aromatic substitution reactions.

- Hydroxymethyl vs. Acrylate Ester: The hydroxymethyl group in the parent compound improves water solubility, whereas the acrylate ester in Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate increases lipophilicity, making it more suitable for membrane penetration in drug formulations .

Research Findings and Limitations

- Crystallography: The SHELX software suite () is widely used for small-molecule crystallography, including pyrimidine derivatives.

- Therapeutic Potential: While Pyrimethamine is a well-established drug, the parent compound’s applications remain confined to synthesis, underscoring the need for further pharmacological studies .

準備方法

Halogenation and Subsequent Functional Group Transformation

Starting from 4-amino-6-chloropyrimidine derivatives, selective substitution at the 5-position can be achieved by introducing a hydroxymethyl group through nucleophilic substitution or reduction of aldehyde intermediates.

For example, chlorination of pyrimidinyl precursors using reagents such as phosphorus oxychloride (POCl3) facilitates the introduction of chlorine at position 6, which is a common step in preparing chlorinated pyrimidines.

Reduction of Pyrimidinyl Aldehydes

A common approach involves synthesizing the corresponding 5-formyl pyrimidine intermediate, followed by reduction to the hydroxymethyl derivative.

Reduction agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can convert the aldehyde group at position 5 to the methanol group, yielding this compound.

Nucleophilic Substitution on Halogenated Pyrimidines

Reaction of 4-amino-5,6-dichloropyrimidine with nucleophiles such as hydroxide ions can selectively replace the chlorine at position 5 with a hydroxyl group, which can subsequently be reduced or functionalized to the hydroxymethyl group.

This method requires careful control of reaction conditions to avoid substitution at undesired positions.

Representative Preparation Procedure

While direct detailed procedures for this compound are limited in open literature, analogous syntheses provide insight:

Analytical Data and Characterization

Analytical characterization of intermediates and final products typically employs:

Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to confirm substitution patterns on the pyrimidine ring and presence of hydroxymethyl group.

Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.

Melting Point and Chromatography: Used for purity assessment and isolation.

Stock Solution Preparation Data

For practical laboratory use, this compound stock solutions can be prepared at various concentrations. The following table summarizes volumes required to prepare stock solutions of different molarities from fixed amounts of compound:

| Amount of Compound | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 mg | 6.2668 | 1.2534 | 0.6267 |

| 5 mg | 31.3342 | 6.2668 | 3.1334 |

| 10 mg | 62.6684 | 12.5337 | 6.2668 |

This data facilitates precise solution preparation for experimental applications.

Summary and Research Findings

Selective chlorination of pyrimidine rings using reagents like POCl3 is a foundational step in preparing chlorinated pyrimidine intermediates relevant to this compound synthesis.

Nucleophilic substitution and reduction reactions are key transformations to install the hydroxymethyl group at position 5.

The synthetic approach must balance regioselectivity and functional group compatibility to achieve high yields and purity.

Analytical techniques such as NMR and HRMS are essential for confirming the structure and purity of the target compound and intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Amino-6-chloropyrimidin-5-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Multi-step synthesis typically involves halogenation and hydroxylation of pyrimidine precursors. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, followed by amino group protection and methanolysis. Critical parameters include temperature control (70–90°C) and stoichiometric ratios of reagents like NH₃ or tert-butyloxycarbonyl (Boc) for amino group stability . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., Cl at C6, -CH₂OH at C5, and NH₂ at C4). Key signals include δ ~4.5 ppm (CH₂OH) and δ ~8.3 ppm (pyrimidine protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, resolving bond lengths and angles to validate stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., m/z 175.03 for C₅H₇ClN₃O⁺) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 25–60°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C indicates thermal stability) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved during structural validation?

- Methodological Answer : Iterative validation is key:

- DFT Calculations : Optimize the structure using Gaussian09 (B3LYP/6-31G* basis set) and compare computed NMR shifts with experimental data. Discrepancies >0.5 ppm may indicate misassigned conformers .

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings, resolving positional isomerism .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate reaction pathways using software like GROMACS, focusing on the Cl group’s leaving tendency.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. For example, the C6-Cl bond shows high electrophilicity, making it prone to substitution .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to screen against target proteins (e.g., bacterial dihydrofolate reductase). Pyrimidine scaffolds often show affinity for ATP-binding pockets .

- In Vitro Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .

Q. What experimental designs mitigate challenges in handling the compound’s hygroscopicity during formulation studies?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders under vacuum (0.1 mBar, -50°C) to minimize moisture uptake .

- Excipient Screening : Use desiccants like silica gel in storage vials or co-formulate with hygroscopicity-reducing agents (e.g., trehalose) .

Q. How can open-data principles be applied to share crystallographic or toxicity data without compromising intellectual property?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。